2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a hydroxyl group at position 2 and a carboxylic acid moiety at position 6.
Properties
IUPAC Name |
2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJRWWNBBBLJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565404-86-5 | |
| Record name | 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-diaminopyridine derivatives, which undergo cyclization in the presence of carboxylic acid derivatives . The reaction conditions often include the use of acetic anhydride and heating to facilitate the formation of the imidazo[4,5-b]pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine ring .
Scientific Research Applications
2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is an organic compound with a structure that includes an imidazopyridine core and a carboxylic acid moiety . It has a molecular formula of C7H5N3O3 . This compound and its derivatives have applications spanning chemistry, biology, medicine, and industry.
Chemistry
This compound can serve as a building block in the synthesis of complex molecules. Its structure allows exploration of new synthetic pathways and the creation of novel materials.
Biology
In biological research, it is studied for its potential as a bioactive molecule, with potential properties such as enzyme inhibition, receptor binding, or antimicrobial activity. Imidazopyridine derivatives have demonstrated an increase in activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia) .
Medicine
This compound is investigated for potential therapeutic applications in medicinal chemistry. Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways. Studies of imidazopyridine derivatives have examined cytotoxic activity on human breast adenocarcinoma cell lines .
Industrial Applications
In industry, the compound can be used to develop new materials like polymers or coatings, due to its chemical stability and reactivity.
Aurora Kinase Inhibitors
Imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Aurora kinases . Research has shown that derivatization at the C7 position of the imidazo[4,5-b]pyridine core can lead to highly selective inhibitors of Aurora-A over Aurora-B . These inhibitors have demonstrated the ability to inhibit Aurora-A L215R and R220K mutants in HCT116 human colon carcinoma cells, with IC50 values similar to those seen for the Aurora-A wild type .
Anti-inflammatory and Proliferative Diseases
Certain imidazo[4,5-b]pyridine compounds may inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory, autoimmune, and proliferative diseases . These kinases, including IRAK-4, are essential in cell physiology and have become important targets for anti-inflammatory drug development .
Tumor Growth Inhibition
In a study, an imidazopyridine compound was evaluated for its efficacy against tumor models in vivo. Using a xenograft model with HCT-116 cells, administration of the compound resulted in significant tumor growth inhibition compared to control groups. There was an approximate reduction of 60% in tumor volume after four weeks of treatment.
Antibacterial Activity
Mechanism of Action
The mechanism of action of 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and physicochemical properties of 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid with key analogues:
Key Observations :
- The hydroxyl group in the target compound increases hydrogen bonding capacity, which may improve solubility in aqueous media compared to the non-hydroxylated analogue (C₇H₅N₃O₂) .
- The methyl-substituted derivative (C₈H₇N₃O₂) exhibits enhanced lipophilicity, favoring membrane penetration but reducing solubility .
- Replacement of the imidazole ring with thiazole ([1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid) introduces sulfur, which modifies electron distribution and may reduce fluorescence quantum yield compared to nitrogen-rich analogues .
Key Insights :
- Kinase Inhibition : Methylated derivatives (e.g., 3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide) show potent inhibition of AURKA kinase, suggesting that substituents at position 3 critically influence target binding . The hydroxyl group in the target compound may compete for hydrogen bonding in kinase active sites.
Biological Activity
2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound notable for its potential biological activities. It features an imidazo[4,5-b]pyridine core structure, which is a focus of interest in medicinal chemistry due to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C7H5N3O3
- SMILES : C1=CN=C2C(=C1C(=O)O)NC(=O)N2
- InChI : InChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13)
Biological Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit a range of biological activities, including:
- Anticancer Activity : Various derivatives have shown significant antiproliferative effects against multiple cancer cell lines. For instance, amidino-substituted imidazo[4,5-b]pyridines demonstrated selective activity against colon carcinoma with IC50 values ranging from 0.4 to 0.7 μM .
Case Studies and Research Findings
-
Antiproliferative Activity :
- A study evaluated the antiproliferative effects of several imidazo[4,5-b]pyridine derivatives on human cancer cell lines such as glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116). The results indicated that certain compounds exhibited IC50 values as low as 1.8–3.2 μM against these cell lines .
- Cytotoxicity :
-
Antimicrobial Activity :
- Research exploring the antimicrobial properties of imidazo[4,5-b]pyridine derivatives revealed that certain compounds displayed moderate activity against Gram-positive bacteria like Bacillus cereus and Escherichia coli . The findings suggested that Gram-positive bacteria were more susceptible to these compounds compared to their Gram-negative counterparts.
Summary of Biological Activities
| Activity Type | Description | IC50/CC50 Values |
|---|---|---|
| Anticancer | Inhibitory effects on various cancer cell lines | 0.4 - 3.2 μM |
| Cytotoxicity | Effects on normal and cancerous cell lines | 0.8 - 71.2 μM |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | Moderate (specific MIC values not detailed) |
Future Directions
The ongoing research into the biological activities of this compound suggests its potential as a lead compound in drug development for anticancer and antimicrobial therapies. Further studies focusing on its mechanism of action and optimization of its pharmacological properties are warranted.
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how can yield be improved?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic/basic conditions forms the imidazo[4,5-b]pyridine core. Carboxylation at the 7-position is achieved via carbon dioxide under high pressure or carboxylating agents, while methylation at the 2-position uses methyl iodide. Yield optimization requires precise control of temperature (e.g., 100°C for carboxylation), solvent selection (e.g., DMF for coupling reactions), and catalysts (e.g., Pd for cross-coupling). Post-synthesis purification via preparative HPLC or silica gel chromatography enhances purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- X-ray crystallography : Resolves atomic positions in the fused bicyclic system, confirming ring fusion patterns and substituent positions .
- Vibrational spectroscopy (IR/Raman) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and hydrogen-bonding interactions .
- NMR : Distinguishes methyl (δ ~2.5 ppm) and aromatic protons (δ ~7-9 ppm). NMR confirms carboxylate carbon at ~170 ppm .
- LC-MS : Validates molecular weight (C₈H₇N₃O₃, MW 193.16 g/mol) and monitors purity .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Enzyme inhibition assays : Test inhibition of cAMP PDE III (IC₅₀ in nanomolar range) using fluorogenic substrates .
- Antimicrobial screening : Assess tuberculostatic activity via microplate Alamar Blue assay against Mycobacterium tuberculosis .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines to identify selective toxicity (e.g., IC₅₀ < 10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data when modifying substituents on the imidazo[4,5-b]pyridine core?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 2-hydroxy with methyl or halogens) and correlate changes with activity. For example, removing the 2-methyl group reduces tuberculostatic activity by 50%, while bromine at the 6-position enhances cytotoxicity .
- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like SARS-CoV-2 NSP3 macrodomain (PDB: 7FR6), identifying steric/electronic clashes caused by substituents .
Q. What strategies enhance selective inhibition of kinases (e.g., c-KIT) over off-target enzymes?
- Bioisosteric replacement : Substitute the carboxylic acid with amides or esters to modulate polarity and hydrogen-bonding capacity (e.g., ethyl ester derivatives improve membrane permeability) .
- Targeted mutagenesis : Map kinase binding pockets using cryo-EM or X-ray structures to design analogs with complementary steric bulk (e.g., cyclopropyl at position 2 reduces off-target binding) .
Q. How can computational modeling predict metabolic stability and ligand-protein interactions for this compound?
- Quantum mechanical models (e.g., AM1) : Calculate electron density distributions to identify reactive sites prone to oxidation or hydrolysis .
- MD simulations : Simulate ligand binding to targets (e.g., cAMP PDE III) over 100 ns trajectories to assess stability of hydrogen bonds with Asp/Tyr residues .
- ADMET prediction tools (e.g., SwissADME) : Estimate solubility (LogP ~1.2), bioavailability (TPSA ~89 Ų), and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
